Home > Products > Screening Compounds P30403 > Naloxegol oxalate
Naloxegol oxalate - 1354744-91-4

Naloxegol oxalate

Catalog Number: EVT-253248
CAS Number: 1354744-91-4
Molecular Formula: C36H55NO15
Molecular Weight: 741.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Naloxegol oxalate is a peripherally acting μ-opioid receptor antagonist developed for the treatment of opioid-induced constipation (OIC) [, ]. It is a polyethylene glycol (PEG) conjugate of naloxone, a well-known opioid antagonist []. The PEGylation of naloxone significantly reduces its ability to cross the blood-brain barrier, thereby limiting its effects to the peripheral nervous system, particularly the enteric nervous system (ENS) [, ]. This targeted action allows naloxegol oxalate to alleviate opioid-induced constipation without interfering with the analgesic effects of opioids in the central nervous system [, ].

Future Directions
  • Investigating its efficacy and safety in specific patient populations, such as the elderly, those with renal or hepatic impairment, and patients with cancer-related pain [, ].
  • Developing personalized treatment strategies based on individual patient characteristics and genetic factors influencing naloxegol oxalate metabolism and efficacy [].
  • Exploring alternative formulations or delivery methods to enhance patient compliance and optimize drug delivery [].
  • Investigating the potential of combining naloxegol oxalate with other therapies to improve OIC management [].

Naloxone

Compound Description: Naloxone is a nonselective opioid receptor antagonist widely used to reverse opioid overdose. It is structurally similar to naloxegol and serves as a key starting material in its synthesis [].

Relevance: Naloxegol is a polyethylene glycol derivative of naloxone, implying a direct structural relationship. Both compounds share a core morphinan structure, with naloxegol incorporating a polyethylene glycol chain for enhanced peripheral selectivity [, , ].

Methylnaltrexone Bromide

Compound Description: Methylnaltrexone bromide, like naloxegol, is a peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation (OIC) [, ]. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, making it peripherally selective.

Relevance: Methylnaltrexone bromide and naloxegol oxalate belong to the same therapeutic class of peripherally acting μ-opioid receptor antagonists, sharing the indication for OIC [, ]. While structurally distinct, both are designed to target peripheral opioid receptors and minimize central nervous system penetration, preserving opioid-mediated analgesia.

Polyethylene Glycol (PEG) 3350

Compound Description: PEG 3350 is an osmotic laxative commonly used to treat constipation, including OIC []. It works by increasing water content in the stool, making it softer and easier to pass.

Relevance: While not structurally related to naloxegol oxalate, PEG 3350 is often used as a comparative treatment for OIC []. Studies investigating patient preference and treatment efficacy often compare naloxegol with PEG 3350, highlighting their shared therapeutic indication.

Overview

Naloxegol oxalate is a pharmaceutical compound primarily used in the treatment of opioid-induced constipation. It is a PEGylated derivative of naloxone, designed to selectively antagonize peripheral opioid receptors while minimizing central nervous system effects. This selectivity is crucial for patients suffering from chronic non-cancer pain who require opioid therapy but experience adverse gastrointestinal effects due to opioids. The compound was developed by AstraZeneca and received FDA approval in September 2014.

Source

Naloxegol oxalate is synthesized from naloxone, which serves as the key starting material. The synthesis involves a series of chemical reactions that modify naloxone to enhance its pharmacological properties and create the oxalate salt form, which is more stable and bioavailable.

Classification

Naloxegol oxalate is classified as a peripherally selective opioid antagonist. It falls under the category of drugs used to manage opioid-induced constipation, specifically targeting the gastrointestinal side effects associated with opioid analgesics.

Synthesis Analysis

Methods

The synthesis of naloxegol oxalate follows a complex, convergent pathway that emphasizes high yield and purity. The process begins with the protection of the phenolic group in naloxone hydrochloride, leading to the formation of various intermediates such as 3-O-MEM-naloxone and 3-O-MEM-naloxol. These intermediates undergo further reactions involving tert-butoxy aluminum hydride as a reagent to enhance selectivity and reduce the need for column chromatography.

Technical Details

  1. Starting Material: Naloxone hydrochloride dihydrate.
  2. Key Reagents: Tert-butoxy aluminum hydride, sodium hydride, and oxalic acid.
  3. Intermediate Isolation: The intermediates are isolated as solids rather than oils, improving purification processes.
  4. Final Steps: The final product is obtained by treating the O-alkylation product with oxalic acid, followed by purification steps that involve washing with toluene and extraction into methylene chloride to achieve high purity levels (greater than 99.5%) .
Molecular Structure Analysis

Structure

Naloxegol oxalate has a complex molecular structure characterized by five chiral centers (C-5, C-6, C-9, C-13, C-14). The absolute configuration at these centers is designated as 5S, 6S, 9R, 13S, and 14S.

Data

  • Chemical Formula: C36_{36}H55_{55}N1_{1}O7_{7}
  • Molecular Weight: Approximately 741.83 g/mol
  • CAS Number: 1354744-91-4
  • Polymorphic Forms: Two non-solvated polymorphic forms (Forms A and B) exist, with Form B being commercially viable .
Chemical Reactions Analysis

Reactions

The synthesis of naloxegol oxalate involves several key chemical reactions:

  1. Protection Reaction: Protecting groups are added to naloxone to prevent unwanted reactions during subsequent steps.
  2. Alkylation Reaction: The protected naloxone undergoes alkylation with PEG-7 monobromo monomethyl ether using sodium hydride as a base in a DMF-toluene solvent mixture.
  3. Salt Formation: The final step involves reacting the O-alkylation product with oxalic acid to form the oxalate salt .

Technical Details

The use of specific reaction conditions such as temperature control and pH adjustments during the alkylation and salt formation processes ensures high yields and minimizes impurities.

Mechanism of Action

Naloxegol oxalate functions primarily as an antagonist at peripheral opioid receptors located in the gastrointestinal tract. By blocking these receptors, it alleviates constipation without affecting central nervous system opioid receptors significantly.

Process

  1. Peripheral Antagonism: Naloxegol binds selectively to peripheral mu-opioid receptors in the gut.
  2. Gastrointestinal Effects: This binding inhibits the constipating effects of opioids on gut motility, allowing for improved bowel function.
  3. Pharmacokinetics: Studies show that naloxegol does not cross the blood-brain barrier effectively due to its PEGylated structure, which enhances its selectivity for peripheral action .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Naloxegol oxalate typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water (>50 mg/mL across physiological pH ranges).

Chemical Properties

  • Stability: Stable under recommended storage conditions.
  • Permeability: Exhibits low permeability across cell membranes due to its molecular structure .
Applications

Naloxegol oxalate is primarily used in clinical settings for managing opioid-induced constipation in patients undergoing opioid therapy for chronic pain management. Its design allows it to effectively counteract one of the most common side effects of opioid use while maintaining analgesic efficacy.

Properties

CAS Number

1354744-91-4

Product Name

Naloxegol oxalate

IUPAC Name

(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid

Molecular Formula

C36H55NO15

Molecular Weight

741.8 g/mol

InChI

InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1

InChI Key

MNYIRXLCPODKLG-VUTNLTPYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O

Synonyms

NKTR-118; NKTR 118; NKTR118; AZ-13337019; AZ13337019; AZ 13337019; EGylated naloxol; Naloxegol Oxalate; trade names Movantik and Moventig.;(4R,4aS,7S,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O

Isomeric SMILES

COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.